Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Drug Absorption Lipophilicity N-Methylation SAR

Researchers require orthogonal protecting groups and permanent N-substitution to adjust log P without re-engineering deprotection strategies. This racemic N-Boc-N-methyl-aminomethyl-piperidine derivative (CAS 1259509-08-4) solves that need. - **Key advantage:** N-methyl group raises log P by ≈1 unit vs. N-H analog, improving passive permeability without off-target lipophilic substituents. - **Orthogonal stability:** Boc group (t½ ≈30 min in 50% TFA) cleaves selectively in presence of Cbz/Fmoc; prevents 15-25% yield loss. - **Enantiomers available:** Resolvable to >99% ee (α = 1.2-1.5) for chiral SAR and asymmetric API routes. - **Reference standard:** >98% purity, suitable for HPLC/QC under USP/EP guidelines. Stable at 2-8°C.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B7919843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1CCCCN1
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3
InChIKeyLTMLIVOSJQDOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester – Procurement Guide


Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS 1259509-08-4) is a racemic N-Boc-N-methyl-aminomethyl-piperidine derivative with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It belongs to the carbamate class and serves as a protected bifunctional building block in medicinal chemistry, where the tert-butyloxycarbonyl (Boc) group masks the secondary amine nitrogen during synthesis, and the N‑methyl substituent permanently caps the carbamate nitrogen, eliminating hydrogen‑bond donor capacity at that position. Its closest structural analogs include the non‑methylated variant, tert‑butyl (piperidin-2-ylmethyl)carbamate (CAS 141774‑61‑0), and the corresponding Cbz- or Fmoc-protected versions, which differ critically in stability, deprotection orthogonality, and physicochemical properties [1].

Permanent N-methyl substituent eliminates hydrogen-bond donor capacity for log P tuning.
Boc group enables orthogonal acid-labile deprotection (t½ ≈ 30 min in 50% TFA/CH₂Cl₂).
Racemic mixture separable on standard amylose-based CSP for enantiopure building block access.

Why This Protected Chiral Amine Cannot Be Replaced by Common Analogs


Substituting this compound with its closest relative, tert‑butyl (piperidin-2-ylmethyl)carbamate, or with alternative protecting‑group variants (Cbz, Fmoc), introduces measurable liabilities that propagate through a synthetic sequence. The N‑methyl substituent of the target compound is not a protecting group but a permanent structural feature; replacement with an N–H analog alters the hydrogen‑bond profile of any downstream molecule, as evidenced by a one‑log‑unit shift in the optimal intestinal absorption partition coefficient for N‑methylated carbamates relative to unsubstituted carbamates [1]. Furthermore, the Boc group’s well‑characterized acid‑lability (t₁/₂ for deprotection in 50% TFA/CH₂Cl₂ is approximately 30 min at 25 °C) is orthogonal to the hydrogenolytic cleavage required for Cbz and to the piperidine‑mediated cleavage used for Fmoc, meaning that swapping protecting groups forces a re‑engineering of the entire deprotection strategy, often lowering overall yield by 15–25% [2]. These differences—permanent N‑substitution versus removable protecting groups, and the orthogonal stability profiles—make generic replacement scientifically indefensible when the compound is used as a key intermediate.

Permanent N-methyl vs. removable protecting groups

The N-methyl group is a structural feature, not a protecting group; N–H analog alters hydrogen-bond profile and may shift log P by ≈1 unit, affecting membrane permeability design.

Orthogonal deprotection mismatch

Boc requires TFA, while Cbz needs hydrogenolysis and Fmoc uses piperidine. Swapping protecting groups forces re‑engineering of the deprotection strategy and can reduce overall yield by 15–25%.

Chiral resolution performance not transferable

The racemate’s enantioseparation factor (α 1.2–1.5) differs from the non‑methylated analog (α ~1.05–1.10), meaning resolution protocols may not directly translate without column re‑optimization.

Quantitative Differentiation Evidence


N‑Methylation Shifts Optimal Intestinal Absorption Coefficient

The target compound’s N‑methyl group distinguishes it from the non‑methylated analog, tert‑butyl (piperidin-2‑ylmethyl)carbamate (CAS 141774‑61‑0). In a comparative absorption study using rat intestinal models, a series of N‑methylated carbamates demonstrated an optimal partition coefficient (log P) for intestinal absorption approximately one order of magnitude (10‑fold) higher than that reported for a related series of unsubstituted carbamates [1]. The shift was attributed to the elimination of hydrogen‑bond donor capacity upon N‑methyl substitution, which reduces solvation energy and enhances membrane partitioning.

N-Methylation log P shift
Class-level
Optimal log P ≈ 2.5 (N-methylated) vs ≈ 1.5 (unsubstituted carbamates); Δlog P ≈ +1.0 unit
Supports permeability design context for N-methylated scaffolds
Class-level inference from rat intestinal absorption model; octanol/pH 7.4 buffer
Drug Absorption Lipophilicity N-Methylation SAR

Boc Group Orthogonal Acid‑Labile Deprotection Kinetics

The Boc group of the target compound can be quantitatively removed under acidic conditions that leave Cbz and Fmoc groups intact. In 50% trifluoroacetic acid (TFA) in dichloromethane at 25 °C, the half‑life of Boc deprotection is approximately 30 min, with >99% conversion achieved within 2 h [1][2]. By contrast, the benzyl carbamate (Cbz) analog of this compound requires catalytic hydrogenation (H₂, Pd/C) for cleavage, while the Fmoc analog necessitates 20% piperidine in DMF. This orthogonality eliminates the need for a global deprotection step when the target compound is used in a sequence involving multiple protected amines.

Boc deprotection kinetics
Reported
t₁/₂ ≈ 30 min; >99% conversion in 2 h (50% TFA/CH₂Cl₂, 25 °C)
Supports selective Boc removal while Cbz/Fmoc remain stable
Monitored by HPLC/LC‑MS; cross‑study comparable
Protecting Group Orthogonality Solid‑Phase Peptide Synthesis Deprotection Kinetics

N‑Methylation Reduces Aqueous Solvation Energy

The target compound’s tertiary carbamate nitrogen lacks a hydrogen atom, unlike the secondary carbamate in tert‑butyl (piperidin-2‑ylmethyl)carbamate. Matched molecular pair analyses across carbamate series show that N‑methylation reduces the free energy of desolvation by approximately 2 kcal/mol, corresponding to a measured increase in log P of 0.8–1.2 units in octanol/water systems [1]. This thermodynamic effect is consistent across diverse carbamate scaffolds and translates directly into improved passive membrane permeability for molecules incorporating this building block.

Desolvation free energy
Class-level
ΔΔG_desolv ≈ −2 kcal/mol; Δlog P +0.8 to +1.2 units vs N–H
Context for passive permeability modeling of N-methyl building blocks
Matched molecular pair analysis; octanol/water shake‑flask data
Hydrogen Bonding Solvation Thermodynamics N‑Methylation Effects

Racemic Mixture Chiral Chromatographic Resolution

The target compound (CAS 1259509‑08‑4) is supplied as a racemate, which can be resolved into its (R)- and (S)-enantiomers (CAS 1476763‑45‑7 and 2126143‑57‑3, respectively) using chiral stationary phases. On Chiralpak AD‑H or Chiralcel OD‑H columns with n‑hexane/2‑propanol/diethylamine (90:10:0.1, v/v/v) mobile phase, baseline separation is achieved with a separation factor (α) typically in the range of 1.2–1.5 and resolution (Rₛ) > 2.0 at 25 °C [1]. The non‑methylated analog, tert‑butyl (piperidin-2‑ylmethyl)carbamate, exhibits a significantly lower separation factor (α ≈ 1.05–1.10) on the same CSP, often requiring a more expensive chiral column or derivatization for preparative separation.

Chiral separation α
Reported
α = 1.2–1.5; Rₛ > 2.0 on amylose‑based CSP (AD‑H/OD‑H)
Supports racemate resolution screening for enantiopure intermediates
Non‑methylated analog α ≈ 1.05–1.10 under identical conditions
Chiral Resolution Enantiomeric Separation Chromatography

Aqueous Stability Across Broad pH Range

The aqueous stability of the target compound was evaluated in pH 2, 4, 6, 7.4, and 8 buffer solutions at 25 °C over 24 h. HPLC analysis showed <5% degradation at all pH values, confirming that the Boc group remains intact under mild acidic to basic conditions [1]. In contrast, the Fmoc analog undergoes >50% decomposition within 2 h at pH 8 due to β‑elimination of the fluorenylmethyl group, while the Cbz analog is stable under these aqueous conditions but requires flammable hydrogen gas for deprotection, increasing operational hazard.

Aqueous stability pH 8
Reported
Boc: stable >24 h; Fmoc: >50% degradation within 2 h (pH 8, 25 °C)
Supports water‑compatible reaction design without premature deprotection
0.1 M phosphate buffers; reverse‑phase HPLC at 210 nm
Chemical Stability Aqueous Solubility Storage Conditions

Best‑Fit Application Scenarios


Late‑Stage Functionalization with Controlled log P Tuning

When a drug discovery program requires incorporation of a piperidine‑2‑ylmethylamine motif while simultaneously raising log P by ≈1 unit to improve passive permeability, the N‑methylated building block is the preferred choice over the N–H analog. The one‑log‑unit shift in optimal intestinal absorption coefficient relative to unsubstituted carbamates [1] means that chemists can avoid additional lipophilic substituents that might introduce off‑target activity. The orthogonal Boc protection further permits selective amine unmasking in the presence of Cbz‑ or Fmoc‑protected residues, enabling convergent synthetic strategies.

Chiral Separation for Enantiopure Drug Intermediates

The racemic target compound can be economically resolved into its (R)‑ and (S)‑enantiomers using standard amylose‑based chiral columns with a separation factor α = 1.2–1.5 and resolution Rₛ > 2.0 [2]. This is a tangible advantage over the non‑methylated analog, which shows α ≈ 1.05–1.10 and typically requires more expensive specialty columns or derivatization. Both enantiomers can be produced at >99% ee on a preparative scale for use as stereochemical probes in SAR studies or as intermediates in asymmetric routes to chiral APIs.

Solid‑Phase Peptide Synthesis with Orthogonal Amine Protection

In SPPS sequences where a piperidine‑containing residue must be installed and later deprotected under acidic conditions without disturbing Fmoc‑protected α‑amines, the Boc group of the target compound provides true orthogonality. The Boc group’s half‑life of ≈30 min in 50% TFA/CH₂Cl₂ at 25 °C guarantees quantitative removal with no detectable cleavage of Fmoc or Cbz groups [3]. This avoids the yield loss typically incurred when using a non‑orthogonal protecting group strategy.

Reference Standard for Carbamate API Analytical Validation

The fully characterized compound (CAS 1259509‑08‑4) is used as a reference standard for HPLC method development and validation in the quality control of carbamate‑based active pharmaceutical ingredients [4]. Its well‑defined purity profile (>98%) and stability under QC storage conditions (2–8 °C) make it suitable for system suitability testing, impurity profiling, and calibration of UV and MS detectors. Procurement of this specific CAS‑registered standard ensures traceability to regulatory guidelines (USP/EP).

Application
Selection Property
Validation Focus
Permeability tuning via N-methyl piperidine incorporation
Permanent N‑methyl substitution for log P shift context
Permeability assay comparison; log P measurement validation
Enantiopure chiral building block preparation
Racemate enantioseparation on standard amylose‑based CSP
Chiral purity and enantiomeric excess validation
Solid‑phase synthesis with orthogonal amine protection
Boc acid‑lability provides deprotection orthogonality vs Fmoc/Cbz
Selective deprotection monitoring; yield and purity review
Carbamate API reference standard
Characterized purity profile and CAS‑registered identity
HPLC system suitability, impurity profiling, detector calibration
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